molecular formula C13H17N B11909154 1-(2-Methylpropyl)-3,4-dihydroisoquinoline CAS No. 100608-37-5

1-(2-Methylpropyl)-3,4-dihydroisoquinoline

Cat. No.: B11909154
CAS No.: 100608-37-5
M. Wt: 187.28 g/mol
InChI Key: IOYFDKOAVAATGY-UHFFFAOYSA-N
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Description

1-Isobutyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of 1-Isobutyl-3,4-dihydroisoquinoline includes an isoquinoline core with an isobutyl group attached, making it a unique and interesting compound for various scientific studies.

Preparation Methods

The synthesis of 1-Isobutyl-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is used to prepare 3,4-dihydroisoquinolines. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid catalyst . Another method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Isobutyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level . The specific pathways and targets depend on the structure of the derivative and its functional groups.

Comparison with Similar Compounds

1-Isobutyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of 1-Isobutyl-3,4-dihydroisoquinoline lies in its specific isobutyl substitution, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

100608-37-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2-methylpropyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C13H17N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10H,7-9H2,1-2H3

InChI Key

IOYFDKOAVAATGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NCCC2=CC=CC=C21

Origin of Product

United States

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